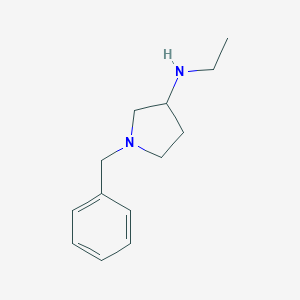

1-Benzyl-3-(ethylamino)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIUSRJKSLXIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438197 | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-21-1 | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 Ethylamino Pyrrolidine

Established Synthetic Routes to 1-Benzyl-3-(ethylamino)pyrrolidine

The creation of this compound and its derivatives can be achieved through various established synthetic pathways. These methods often involve the construction of the pyrrolidine (B122466) ring, a structural motif present in numerous natural alkaloids and pharmaceutical drugs. wikipedia.org

Multi-Step Synthesis from Precursors

A common and well-documented approach to synthesizing this compound involves a multi-step process starting from readily available precursors. This method allows for precise control over the stereochemistry of the final product, which is often crucial for its biological activity. chemimpex.comchemimpex.com

One specific and notable precursor for the synthesis of the (3R)-enantiomer is N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]acetamide. chemicalbook.com This compound already contains the desired benzyl (B1604629) group on the pyrrolidine nitrogen and the core pyrrolidine ring structure with the correct stereochemistry at the 3-position. The synthesis then focuses on the transformation of the acetamide (B32628) group into an ethylamino group.

The conversion of the acetamide functional group in N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]acetamide to the desired ethylamino group is effectively achieved through reduction with a strong reducing agent, most notably lithium aluminum hydride (LiAlH₄). chemicalbook.comorgosolver.com LiAlH₄ is a powerful and versatile reagent capable of reducing amides to amines. masterorganicchemistry.commasterorganicchemistry.com

The reaction involves the dropwise addition of a LiAlH₄ solution in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to the acetamide precursor at ambient temperature. chemicalbook.com The mixture is then typically heated to reflux for several hours to ensure the complete reduction of the amide. chemicalbook.com The mechanism of this reduction involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the carbonyl carbon of the amide. orgosolver.com This is followed by a series of steps that ultimately replace the carbonyl oxygen with two hydrogen atoms, yielding the corresponding amine.

A typical workup procedure to quench the reaction and isolate the product involves the careful, sequential addition of water and a sodium hydroxide (B78521) solution at a reduced temperature. chemicalbook.com The crude product is then isolated by filtration and concentration of the filtrate. chemicalbook.com

Table 1: Synthesis of this compound via Reduction

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield |

| N-[(3R)-1-(phenylmethyl)- 3-pyrrolidinyl]acetamide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux for 6 hours | (3R)-1-Benzyl-3-(ethylamino)pyrrolidine | 95% (crude) |

Data sourced from ChemicalBook. chemicalbook.com

Aqueous Conditions for Pyrrolidine Derivatives Synthesis

While many syntheses involving highly reactive reagents like LiAlH₄ require anhydrous conditions, research has also explored the synthesis of pyrrolidine derivatives under aqueous conditions. byjus.com One-pot syntheses from alkyl dihalides and primary amines have been developed using microwave irradiation in an alkaline aqueous medium, offering a simple and efficient route to nitrogen-containing heterocycles. organic-chemistry.org However, the direct applicability of these specific aqueous methods to the synthesis of this compound from its common precursors is not explicitly detailed in the provided context.

Enantioselective Synthesis Approaches

The synthesis of specific enantiomers of this compound, such as the (3R)- or (3S)-isomer, is of high importance due to the stereospecific nature of many biological targets. chemimpex.comchemimpex.com Enantioselective synthesis aims to produce a single enantiomer, maximizing the therapeutic efficacy and minimizing potential side effects associated with the other enantiomer.

Starting with a chiral precursor like (3R)-(-)-1-Benzyl-3-aminopyrrolidine or its derivatives is a common strategy to achieve an enantiomerically pure product. tcichemicals.com Another approach involves the use of chiral catalysts or reagents to induce stereoselectivity during the reaction. For instance, enzymatic asymmetric reduction of a ketone precursor, 1-benzyl-3-pyrrolidinone, can yield enantiopure 1-benzyl-3-hydroxypyrrolidine, which can then be further converted to the desired amine. sigmaaldrich.com Additionally, photocatalytic methods using chiral phosphate (B84403) anions have been developed for the enantioselective synthesis of related pyrroloindoline structures. nih.gov

Scalability Considerations in Synthetic Development

The transition of a synthetic route from a laboratory setting to industrial production requires careful consideration of its scalability. chemimpex.com Factors such as the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the transformations, and the ease of purification are all critical. The synthesis of this compound is described as relatively straightforward, which is a key factor for its scalability in both academic research and industrial applications. chemimpex.com

For large-scale production, optimizing reaction conditions to maximize throughput is essential. This can involve detailed studies of each step, such as the hydroboration and oxidative workup in the synthesis of related piperidine (B6355638) derivatives, to improve efficiency. researchgate.net The choice of the synthetic route itself can also be influenced by scalability; for example, selecting a route that avoids problematic steps like certain catalytic debenzylations can be crucial for a successful scale-up. nih.gov

Reactions and Derivatization of the Pyrrolidine Core

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent core structure in many biologically active natural products and medicinal molecules. nih.gov The compound this compound, a chiral pyrrolidine derivative, is a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules for neuropharmacology. chemimpex.comchemimpex.com Its unique structure, featuring both a secondary and a tertiary amine, allows for a variety of chemical transformations. chemimpex.comchemimpex.com

Amine Functional Group Reactivity

The presence of two distinct amine functionalities, a secondary ethylamino group and a tertiary benzylamino group, dictates the reactivity of this compound. The secondary amine is generally more reactive towards acylation and alkylation reactions compared to the sterically hindered tertiary amine. This differential reactivity allows for selective modifications at the ethylamino nitrogen.

For instance, the secondary amine can readily react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reactivity is fundamental to the formation of various derivatives, including the benzamide (B126) derivatives discussed in a later section.

Pyrrolidine Ring Modifications

Modifications to the pyrrolidine ring of this compound can be achieved through various synthetic strategies. One approach involves the synthesis of pyrrolidine derivatives from different starting materials, which can then be further functionalized. For example, a photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further derivatized. nih.gov

Another strategy involves reactions that directly modify the existing pyrrolidine ring. While specific examples for this compound are not extensively detailed in the provided search results, general methods for pyrrolidine ring functionalization can be applied. These can include C-H activation/functionalization reactions, although the presence of the two amine groups might complicate such transformations.

Formation of Benzamide Derivatives

The synthesis of benzamide derivatives from aminopyrrolidines is a well-established strategy in the development of neuroleptic agents. nih.gov Research has shown that benzamides derived from 1-benzyl-3-aminopyrrolidine exhibit significant biological activity. nih.gov The synthesis typically involves the reaction of a substituted benzoic acid or its activated derivative (e.g., an acyl chloride) with the aminopyrrolidine. researchgate.net

In the context of this compound, the ethylamino group would be the primary site of acylation to form the corresponding N-ethyl-N-(1-benzylpyrrolidin-3-yl)benzamide. A study on related compounds demonstrated the synthesis of a series of benzamide derivatives by reacting substituted benzoic acids with piperidine, morpholine, or pyrrolidine. researchgate.net A general procedure for such a synthesis is outlined in the table below.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Substituted Benzoic Acid, Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) | Activation of the carboxylic acid to form the corresponding acyl chloride. |

| 2 | Acyl Chloride, this compound, Triethylamine (TEA), Dichloromethane (DCM) | Acylation of the secondary amine of the pyrrolidine derivative. Triethylamine acts as a base to neutralize the HCl byproduct. |

Generation of Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-diones, also known as succinimides, are another important class of compounds with diverse biological activities, including anticonvulsant properties. nih.gov The synthesis of these derivatives often starts from maleic anhydride (B1165640) and an appropriate amine. researchgate.net

A general synthetic route to obtain 3-substituted pyrrolidine-2,5-diones involves the reaction of maleic anhydride with an amine, leading to the formation of a maleamic acid intermediate. researchgate.net This intermediate can then be cyclized, often with the use of a dehydrating agent like thionyl chloride, to yield the pyrrolidine-2,5-dione ring. researchgate.net For example, the synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione has been reported via the hydrogenation of 1-benzyl-3-benzylaminopyrrolidine-2,5-dione. prepchem.com

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1-benzyl-3-benzylaminopyrrolidine-2,5-dione | Ethanol (B145695), Palladium on charcoal (5%), H2 (60 bar), 70°C | 3-Amino-1-benzylpyrrolidine-2,5-dione | 91% |

Advanced Synthetic Strategies

Palladium-Catalyzed Arylation of Aminopyrrolidines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The palladium-catalyzed arylation of amines, a key reaction in the synthesis of many pharmaceuticals, can be applied to aminopyrrolidines.

A study has described a tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides to produce N-aryl-2-benzyl pyrrolidine derivatives. nih.gov This one-pot process utilizes in situ modification of the palladium catalyst through phosphine (B1218219) ligand exchange to achieve selective diarylation. nih.gov While this specific example does not start with this compound, the principles can be extended to the arylation of the secondary amine in this molecule. The choice of phosphine ligand is crucial for the efficiency and selectivity of such reactions. nih.gov For instance, (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl have been identified as effective ligands for the monoarylation of primary aliphatic amines. nih.gov

SmI₂-Promoted Cyclization Reactions

Samarium(II) iodide (SmI₂) is a powerful and versatile single-electron transfer reagent that has found widespread application in organic synthesis, particularly in the formation of cyclic and heterocyclic systems. acs.org SmI₂-mediated reactions are known for their high chemoselectivity and functional group tolerance, often proceeding under mild conditions. wikipedia.org These reactions typically involve the formation of a radical anion, which can then undergo cyclization.

In the context of pyrrolidine synthesis, SmI₂-promoted cyclizations are particularly useful for the construction of the five-membered ring system. mdpi.com The general strategy often involves the reductive coupling of a carbonyl group with a tethered alkene or another electrophile. The stereochemical outcome of these cyclizations can often be controlled by the reaction conditions, such as the presence of additives like hexamethylphosphoramide (B148902) (HMPA) or a proton source like methanol (B129727). acs.org For instance, the use of SmI₂–HMPA often leads to the formation of trans-substituted pyrrolidines, while the addition of methanol can favor the formation of cis-pyrrolidines. acs.org

While direct SmI₂-promoted cyclization of this compound itself is not a common transformation, the synthesis of the pyrrolidine core of such molecules can be achieved using this methodology. A hypothetical precursor, such as an N-benzyl protected amino aldehyde or ketone with a tethered halide or alkene, could undergo SmI₂-mediated cyclization to form the functionalized pyrrolidine ring.

The following table summarizes representative examples of SmI₂-promoted reactions for the synthesis of nitrogen-containing heterocycles, illustrating the versatility of this reagent.

| Entry | Substrate Type | Reagent System | Product Type | Key Features |

| 1 | β-Iodoamine precursor | SmI₂–HMPA | Functionalized pyrrolidine | Diastereoselective Barbier cyclization. acs.org |

| 2 | Ketones and α,β-unsaturated esters | SmI₂–HMPA–MeOH | cis-Substituted pyrrolidines | Stereochemical control via protonation. acs.org |

| 3 | Ketone-alkene | SmI₂–HMPA | trans-Substituted heterocycles | Ketyl/alkene cross-coupling. mdpi.com |

| 4 | Aryl iodide tethered to pyridine | SmI₂–H₂O | Fused pyrrolidine ring system | Reductive cyclization. mdpi.com |

Stereocontrolled Synthesis of Pyrrolidine Scaffolds

The stereochemistry of the pyrrolidine ring and its substituents is often critical for the biological activity of the final compound. Consequently, numerous methods for the stereocontrolled synthesis of pyrrolidine scaffolds have been developed. mdpi.com These methods include asymmetric multicomponent reactions, organocatalytic Michael additions, and various cycloaddition strategies. nih.govrsc.org

Asymmetric multicomponent reactions offer an efficient route to highly substituted pyrrolidines by creating multiple stereogenic centers in a single operation. nih.gov For example, a TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can produce highly functionalized pyrrolidine derivatives with excellent diastereoselectivity. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. For instance, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by a chiral amine, can lead to the formation of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Furthermore, iridium-catalyzed reductive [3+2] cycloaddition reactions of amides and conjugated alkenes provide a general and highly selective method for synthesizing structurally complex pyrrolidines. acs.org This approach allows for the generation of a wide range of substituted pyrrolidines and polycyclic amine products under mild conditions. acs.org

These stereocontrolled methods are directly applicable to the synthesis of chiral derivatives of this compound. By selecting the appropriate chiral starting materials or catalysts, it is possible to synthesize specific enantiomers or diastereomers of this important building block.

The table below highlights some modern approaches to the stereocontrolled synthesis of pyrrolidine derivatives.

| Entry | Synthetic Method | Catalyst/Reagent | Substrates | Product Feature |

| 1 | Asymmetric Multicomponent Reaction | TiCl₄ | Phenyldihydrofuran, N-tosyl imino ester, allyltrimethylsilane | Highly substituted pyrrolidines, three contiguous asymmetric centers. nih.gov |

| 2 | Organocatalytic Michael Addition | Chiral Amine | 4-Alkyl-substituted 4-oxo-2-enoates, nitroalkanes | Highly enantiomerically enriched 5-alkylpyrrolidine-3-carboxylic acids. rsc.org |

| 3 | Reductive [3+2] Cycloaddition | Vaska's complex [IrCl(CO)(PPh₃)₂] | Amides, conjugated alkenes | Highly and diversely substituted pyrrolidines. acs.org |

| 4 | Intramolecular C(sp³)–H Amination | Engineered Cytochrome P411 | Azide precursors | Chiral pyrrolidines and indolines. acs.org |

Pharmacological and Biological Research Applications of 1 Benzyl 3 Ethylamino Pyrrolidine

Neuropharmacological Investigations

The 1-benzylpyrrolidine (B1219470) scaffold has been a subject of significant interest in neuropharmacological research due to its versatility in creating compounds with specific affinities for various central nervous system targets.

Targeting Neurotransmitter Systems

Research has primarily focused on the development of derivatives of the 1-benzylpyrrolidine core that target key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. These investigations have revealed that specific substitutions on the pyrrolidine (B122466) ring and the benzyl (B1604629) group can yield compounds with high affinity and selectivity for dopamine (B1211576) and serotonin (B10506) receptors, as well as for monoamine transporters.

Notably, a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides has been shown to bind with high affinity to both human dopamine D4 and serotonin 5-HT2A receptors. nih.gov In a separate line of research, substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been identified as potent antagonists of the dopamine D2 receptor. Furthermore, N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been described as a novel class of dual serotonin (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors.

The following table summarizes the neurotransmitter targets of some 1-benzylpyrrolidine derivatives:

| Derivative Class | Primary Target(s) | Pharmacological Action |

|---|---|---|

| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 Receptor | Antagonist |

| N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides | Dopamine D4 and Serotonin 5-HT2A Receptors | High-affinity binding |

| N-benzyl-N-(pyrrolidin-3-yl)carboxamides | Serotonin Transporter (SERT) and Noradrenaline Transporter (NET) | Dual Reuptake Inhibitor |

Mechanisms of Action in Brain Function

The mechanisms through which these 1-benzylpyrrolidine derivatives exert their effects on brain function are directly related to their interactions with specific neurotransmitter systems.

As dopamine D2 receptor antagonists, certain derivatives of 1-benzylpyrrolidine can modulate dopaminergic pathways. researchgate.net The primary mechanism of action for D2 receptor antagonists is the prevention of dopamine from binding to these receptors, which in turn reduces the downstream effects of dopamine signaling. researchgate.net This modulation of dopamine activity can also influence other neurotransmitter systems, such as serotonin and glutamate, contributing to a broader therapeutic effect. researchgate.net

Blockade of the serotonin 5-HT2A receptor is another key mechanism of action for some of these compounds. researchgate.net Atypical antipsychotic drugs, which are often potent 5-HT2A antagonists, are thought to improve certain symptoms of neurological disorders by increasing cortical dopamine release, a process that may be facilitated by 5-HT1A receptor activation. nih.gov

For derivatives that act as dual serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), the mechanism involves blocking the reabsorption of these neurotransmitters into the presynaptic neuron. nih.gov This leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their signaling. nih.gov Serotonin is associated with feelings of well-being, while norepinephrine is linked to alertness and energy. nih.gov

Potential in Treatments for Neurological Disorders

The diverse pharmacological profiles of 1-benzylpyrrolidine derivatives have positioned them as candidates for the treatment of various neurological disorders. The antagonism of dopamine D2 and serotonin 5-HT2A receptors is a well-established strategy in the management of psychosis, particularly in schizophrenia. researchgate.netrsc.org Therefore, derivatives of 1-benzylpyrrolidine exhibiting these properties are being investigated as potential antipsychotic agents. nih.gov

Furthermore, research into multifunctional agents for Alzheimer's disease has explored 1-benzylpyrrolidine-3-amine-based compounds. These derivatives have been designed to possess butyrylcholinesterase (BuChE) inhibitory activity, along with anti-aggregating properties against amyloid-beta and tau protein, antioxidant effects, and metal-chelating capabilities. frontiersin.org

Research in Mood Disorders and Cognitive Enhancement

The development of 1-benzylpyrrolidine derivatives as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) directly points to their potential application in the treatment of mood disorders such as depression. nih.gov Clinical studies have suggested that compounds that elevate both serotonin and norepinephrine levels may be more effective than agents that target only a single neurotransmitter system. nih.gov

The potential for cognitive enhancement is also an area of interest. Both dopaminergic and serotonergic systems are known to play crucial roles in cognitive functions. By modulating these systems, particularly through dopamine D2 and serotonin 5-HT2A receptor antagonism, there is a theoretical basis for investigating the potential of these compounds to ameliorate cognitive deficits associated with certain neurological and psychiatric conditions. nih.gov

Application as Potential Neuroleptics and Antistereotypic Agents

The investigation of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides as dopamine D-2 receptor antagonists has provided evidence for their potential as neuroleptic (antipsychotic) agents. nih.gov In preclinical studies, the ability of these new compounds to block apomorphine-induced stereotypies, a behavioral model often used to screen for antipsychotic activity, was found to correlate with their affinity for the D-2 receptor binding site. nih.gov This suggests that these derivatives could be effective in managing the positive symptoms of schizophrenia, such as stereotyped behaviors. nih.gov Higher doses of these compounds were required to induce catalepsy, another behavioral effect associated with dopamine receptor blockade, indicating a potential for a favorable therapeutic window. nih.gov

Drug Discovery and Development

The 1-benzylpyrrolidine scaffold is considered a versatile building block in the field of drug discovery, particularly for central nervous system disorders. nih.gov The five-membered pyrrolidine ring offers several advantages in drug design, including its non-planar, three-dimensional structure which allows for a thorough exploration of the pharmacophore space. nih.gov The stereochemistry of the pyrrolidine ring is a critical feature, as different stereoisomers can lead to distinct biological profiles due to varied binding modes with target proteins. nih.gov

Medicinal chemists utilize the 1-benzylpyrrolidine core to design and synthesize libraries of compounds with diverse substitutions. The structure-activity relationship (SAR) of these derivatives is then studied to identify the chemical modifications that lead to the most potent and selective compounds for a given biological target. nih.gov For instance, in the development of N-(1-benzylpyrrolidin-3-yl)arylbenzamides as dopamine D4 antagonists, the SAR was systematically explored to identify potent and selective ligands. nih.gov

The adaptability of the pyrrolidine scaffold allows for its incorporation into a wide range of molecular architectures, leading to the discovery of novel drug candidates with the potential for improved efficacy and side-effect profiles for a variety of neurological and psychiatric conditions. nih.govnih.gov

The chiral pyrrolidine derivative, 1-Benzyl-3-(ethylamino)pyrrolidine, is a versatile compound with significant applications in pharmaceutical research and development. chemimpex.com Its unique structural features make it a valuable building block in medicinal chemistry for the synthesis of bioactive molecules and the design of novel therapeutic agents. chemimpex.com

Precursor for Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. chemimpex.com Its specific stereochemistry can significantly influence the pharmacological activity of the resulting products, making it a valuable asset in the development of new drugs. chemimpex.com The pyrrolidine ring is a common scaffold in many biologically active compounds, and the benzyl and ethylamino groups provide points for further chemical modification, allowing for the creation of a diverse range of derivatives.

Design of Novel Therapeutic Agents

The unique structure of this compound is instrumental in the exploration of new therapeutic agents, particularly in the fields of neuropharmacology and analgesics. chemimpex.com Researchers utilize this compound to develop molecules with potentially enhanced efficacy and reduced side effects. chemimpex.com For instance, the pyrrolidine scaffold has been used to constrain the flexible ethanolamine (B43304) core of certain β3-adrenergic receptor agonists, a modification that maintains functional potency with improved selectivity. nih.gov This design strategy can also prevent the formation of certain oxidative metabolites. nih.gov

Exploration in Analgesic Development

In the quest for new pain management therapies, this compound and its derivatives are explored for their potential analgesic properties. chemimpex.com The development of novel analgesics often involves targeting multiple pathways implicated in pain modulation. mdpi.com The structural motif of this compound can be incorporated into scaffolds designed to interact with receptors involved in pain perception, such as serotonin receptors. mdpi.com

Custom Synthesis in Pharmaceutical Research

This compound is frequently used in custom synthesis programs within pharmaceutical research. chemimpex.com Its favorable properties, including good solubility and stability, make it a practical choice for creating innovative drug candidates. chemimpex.com The ability to readily synthesize derivatives of this compound allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for desired therapeutic effects.

In Vitro and In Vivo Pharmacological Studies

The pharmacological properties of compounds derived from this compound are evaluated through a variety of in vitro and in vivo studies. These investigations provide crucial insights into their mechanisms of action and therapeutic potential.

Receptor Interaction Studies

Biochemical assays are employed to evaluate the interaction of these compounds with various receptors. chemimpex.com For example, derivatives of the pyrrolidine scaffold have been designed and tested for their agonist activity at human β3-adrenergic receptors. nih.gov Such studies are essential for understanding how these molecules exert their effects at a molecular level and for guiding the design of more selective and potent drug candidates.

Enzyme Activity Modulation

The modulation of enzyme activity is another key area of investigation for compounds derived from this compound. chemimpex.com For instance, N-benzyl-3-sulfonamidopyrrolidines, which share a similar structural core, have been identified as inhibitors of bacterial cell division through high-throughput screening. nih.gov While the lead compound showed modest inhibition of the FtsZ GTPase activity, further analogs demonstrated potent bacterial growth inhibition, suggesting that they may act on other cellular targets. nih.gov This highlights the potential for this class of compounds to be developed into novel therapeutic agents that modulate enzymatic processes. google.com

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of this compound and its analogs is significantly influenced by their structural features, including stereochemistry, the position of substituents on the pyrrolidine ring, and the nature of the heterocyclic core.

Impact of Stereochemistry on Biological Activity

The stereochemistry of the 3-aminopyrrolidine (B1265635) core is a critical determinant of pharmacological activity. Research on analogous compounds has consistently demonstrated that biological targets, such as G-protein coupled receptors and enzymes, often exhibit stereoselective binding.

For a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the affinity for the dopamine D2 receptor was found to be confined almost exclusively to the (R)-enantiomer. nih.gov This highlights the importance of the absolute configuration at the point of substitution on the pyrrolidine ring for specific receptor interactions. While direct comparative data for the enantiomers of this compound is limited, the principle of stereoselectivity is a well-established phenomenon in this class of compounds. chemimpex.comchemimpex.com The specific three-dimensional arrangement of the ethylamino and benzyl groups in relation to the pyrrolidine ring dictates the molecule's ability to fit into and interact with its biological target.

| Compound | Stereochemistry | Dopamine D2 Receptor Affinity (IC50, nM) |

| Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide | R | ~1 |

| Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide | S | Low affinity |

| Data sourced from a study on potent dopamine D-2 receptor antagonists. nih.gov |

Influence of Substituent Position on Pharmacological Profiles

The positioning of substituents on the pyrrolidine ring has a profound impact on the pharmacological profile of the resulting compounds. Structure-activity relationship (SAR) studies on 3-aminopyrrolidine derivatives have shown that modifications at this position can significantly alter target affinity and selectivity.

In a study of 3-aminopyrrolidine derivatives as antagonists for the human chemokine receptor 2 (hCCR2), the nature of the group attached to the 3-amino nitrogen was a key factor in determining potency. nih.gov While this study did not specifically examine this compound, it provides a framework for understanding how substituents at this position can be optimized to achieve high-affinity binding. For instance, the incorporation of specific amide functionalities led to compounds with nanomolar potency.

| Compound | Substituent at 3-amino position | hCCR2 Antagonistic Activity (IC50, nM) |

| 8 | 3,4-Dichlorobenzamide | 23 |

| 12 | 2-Naphthoylamide | 18 |

| 13 | Biphenyl-4-carbonylamide | 13 |

| Data from a study on 3-aminopyrrolidine derivatives as hCCR2 antagonists. nih.gov |

The position of the amino group itself (e.g., at the 2- versus the 3-position) also dramatically alters the pharmacological properties of the molecule, as different positional isomers will present their functional groups in distinct spatial orientations for target interaction.

Comparison with Related Piperidine (B6355638) Derivatives

The replacement of the five-membered pyrrolidine ring with a six-membered piperidine ring can lead to significant changes in pharmacological activity. This is due to the different conformational preferences and geometries of the two ring systems.

A study on novel 3-aminopyrrolidine derivatives as CCR2 antagonists also synthesized and evaluated the corresponding piperidine analog. nih.gov The piperidine-containing compound 19 was identified as a highly potent hCCR2 antagonist, demonstrating that in this particular context, the piperidine scaffold is also conducive to high-affinity binding.

| Compound | Heterocyclic Core | hCCR2 Antagonistic Activity (IC50, nM) |

| 13 | Pyrrolidine | 13 |

| 19 | Piperidine | 10 |

| Data from a study on 3-aminopyrrolidine and piperidine derivatives as hCCR2 antagonists. nih.gov |

Analytical Methodologies for 1 Benzyl 3 Ethylamino Pyrrolidine

Detection and Quantification in Biological Samples

The detection and quantification of 1-Benzyl-3-(ethylamino)pyrrolidine in biological matrices such as blood, plasma, or urine are crucial for various research applications, including metabolic studies. While specific, validated methods for this exact compound are not extensively detailed in publicly available literature, general approaches for analogous pyrrolidine (B122466) derivatives can be applied. The (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine enantiomer is noted for its use in analytical methods for the detection and quantification of related substances in biological samples, suggesting its role as a reference standard in such assays. chemimpex.com

Typically, the analysis of such compounds in biological fluids involves a sample preparation step to extract the analyte and remove interfering substances, followed by instrumental analysis. Common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For detection and quantification, chromatographic methods coupled with mass spectrometry are the most employed.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. LC-MS/MS is often preferred for its high sensitivity and selectivity, which are critical when dealing with complex biological samples and low analyte concentrations.

Purity Assessment Techniques

The determination of the purity of this compound is essential to ensure its quality and suitability for its intended use. Commercial suppliers of this compound typically report purity levels of greater than 95% or 96%, as determined by gas chromatography. tcichemicals.comlabcompare.comfishersci.comcalpaclab.com

Gas Chromatography (GC) Applications

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the purity of volatile and thermally stable compounds like this compound. tcichemicals.com In a typical GC purity analysis, a small amount of the substance is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram is used to calculate its purity.

While a specific, standardized GC method for this compound is not publicly documented, a general method can be inferred based on the analysis of similar compounds. The following table outlines plausible GC parameters for the purity assessment of this compound.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Value/Type |

|---|---|

| Column | Capillary column (e.g., HP-5, DB-5, or similar nonpolar phase) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C |

| Carrier Gas | Helium or Nitrogen |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons of the pyrrolidine ring, and the protons of the ethyl group.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the benzene (B151609) ring, the benzyl methylene (B1212753) group, the pyrrolidine ring carbons, and the ethyl group carbons. oregonstate.edu

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 |

| Benzyl (CH₂) | ~3.6 |

| Pyrrolidine ring (CH, CH₂) | 1.5-3.0 |

| Ethylamino (CH₂) | ~2.6 |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 127-130 |

| Benzyl (CH₂) | ~60 |

| Pyrrolidine ring (CH, CH₂) | 45-60 |

| Ethylamino (CH₂) | ~48 |

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and to obtain structural information based on the fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 204. uni.lu

A key fragmentation pathway for N-benzyl compounds is the cleavage of the C-C bond adjacent to the nitrogen atom, which leads to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. blogspot.com This peak is often the base peak in the mass spectrum due to its high stability. Other significant fragments would arise from the cleavage of the pyrrolidine ring and the loss of the ethylamino group.

The table below lists the predicted m/z values for some possible adducts of this compound in a mass spectrum. uni.lu

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 205.17 |

| [M+Na]⁺ | 227.15 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. These include:

N-H stretching: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands in the range of 2850-2960 cm⁻¹ for the methylene and methyl groups.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands in the 1250-1360 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of a pyrrolidine derivative would also exhibit characteristic bands for the ring vibrations and the substituent groups. researchgate.netnih.gov The aromatic ring vibrations are typically strong in the Raman spectrum.

The following table summarizes the expected characteristic vibrational bands for this compound.

Table 5: Expected Characteristic Vibrational Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine |

| 1-Benzyl-3-pyrrolidinone |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and purity assessment of this compound. Gas chromatography (GC) is a commonly cited method for determining the purity of this compound and its individual enantiomers. chemimpex.comchemimpex.comtcichemicals.comlabproinc.comfishersci.comtcichemicals.com

Several suppliers of this compound and its enantiomers specify a purity of greater than 95% or 96%, as determined by GC. chemimpex.comchemimpex.comtcichemicals.comlabproinc.comfishersci.comtcichemicals.com While specific column and temperature programming details for the direct analysis of this compound are not extensively published in public literature, a general gas chromatography-mass spectrometry (GC-MS) method for the analysis of related benzylated compounds provides a relevant example of the instrumental parameters that could be employed. osti.gov

A plausible GC-MS method for analyzing this compound would involve an Agilent DB-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) with ultra-high purity helium as the carrier gas. osti.gov A typical temperature program might start at 40°C, hold for 3 minutes, then ramp at 8°C/min to 300°C and hold for a further 3 minutes. osti.gov The injector temperature would be set to 250°C. osti.gov For detection, an electron ionization source at 70 eV with a mass spectrometer scanning from m/z 29 to 600 would be suitable for identifying the compound and any impurities. osti.gov

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of related pyrrolidine derivatives. For instance, HPLC has been used to determine the enantiomeric purity of (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol. sigmaaldrich.com This suggests that chiral HPLC methods could be developed for the effective separation of the enantiomers of this compound. Such methods would likely employ a chiral stationary phase to resolve the (3R) and (3S) enantiomers.

Table 1: Exemplary Gas Chromatography (GC) Purity Data for this compound and its Enantiomers

| Compound | Purity Specification | Analytical Method | Reference(s) |

| This compound | >96.0% | GC | tcichemicals.comtcichemicals.com |

| (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | ≥ 95% | GC | chemimpex.com |

| (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine | ≥ 95% | GC | chemimpex.comlabproinc.comfishersci.com |

Stereochemical Analysis and Optical Rotation Measurements

Given that this compound possesses a chiral center at the 3-position of the pyrrolidine ring, stereochemical analysis is critical. The two enantiomers, (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine and (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine, exhibit different optical properties.

The primary method for characterizing the bulk enantiomeric composition is the measurement of optical rotation. The specific rotation is measured at the sodium D-line (589 nm) at 20°C, and the values are reported based on a specific concentration in a given solvent. For the enantiomers of this compound, the solvent is typically ethanol (B145695) (EtOH).

The (3R)-(-) enantiomer has a negative specific rotation, while the (3S)-(+) enantiomer has a positive specific rotation. The measured optical rotation provides a confirmation of the enantiomeric identity and an indication of its enantiomeric purity. chemimpex.comchemimpex.com

In addition to polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be employed for the determination of enantiomeric purity. researchgate.net This technique involves the addition of a chiral auxiliary to the sample, which forms diastereomeric complexes with the enantiomers. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Table 2: Optical Rotation Data for the Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D²⁰ | Concentration and Solvent | Reference(s) |

| (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | -9 to -6 ° | c = 10 in EtOH | chemimpex.com |

| (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine | +7 to +9 ° | c = 10 in EtOH | chemimpex.com |

Computational and Theoretical Studies on 1 Benzyl 3 Ethylamino Pyrrolidine

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and mode of action of a drug candidate with its protein target.

Despite the known application of 1-Benzyl-3-(ethylamino)pyrrolidine as a building block for molecules targeting neurological systems, no specific molecular docking studies featuring this compound against any biological target have been published in the reviewed literature. scispace.comnih.gov Research on other pyrrolidine (B122466) derivatives often includes detailed docking analyses, but this has not been extended or reported for this compound itself. scispace.com

Table 1: Molecular Docking Simulation Data for this compound

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Quantum Chemical Calculations (DFT) for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can provide insights into molecular geometry, reactivity, and various spectroscopic properties.

No published studies employing DFT or other quantum chemical calculations to analyze the electronic properties of this compound were found. Such studies would typically provide data on frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments, which are valuable for understanding the molecule's reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. These predictions help to identify potential liabilities that could lead to late-stage failures.

While general ADMET prediction is a standard part of computational drug design for many pyrrolidine derivatives, specific in silico ADMET profiles for this compound are not available in the public research domain.

Table 3: Predicted ADMET Profile of this compound

| ADMET Property | Predicted Value |

|---|---|

| Human Intestinal Absorption | Data Not Available |

| Plasma Protein Binding | Data Not Available |

| CYP450 Inhibition | Data Not Available |

| hERG Inhibition | Data Not Available |

Prediction of Blood-Brain Barrier Penetration

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical parameter. Computational models are frequently used to predict this property based on molecular descriptors such as lipophilicity, molecular weight, and polar surface area.

There are no specific published predictions or experimental data concerning the blood-brain barrier penetration of this compound.

Table 4: Predicted Blood-Brain Barrier (BBB) Penetration of this compound

| Prediction Model | Predicted BBB Permeability |

|---|

Prodrug Potential and Metabolic Pathway Predictions

Predicting the metabolic fate of a compound and exploring its potential for prodrug strategies are advanced computational tasks. These studies help in designing molecules with improved bioavailability and targeted delivery.

No research was found that investigates the metabolic pathways of this compound or explores its potential as a candidate for prodrug design.

Table 5: Predicted Metabolic Information for this compound

| Aspect | Prediction |

|---|---|

| Major Metabolites | Data Not Available |

Future Directions and Research Perspectives for 1 Benzyl 3 Ethylamino Pyrrolidine

Development of Enantiomer-Specific Data for Comprehensive SAR

The stereochemistry of 1-Benzyl-3-(ethylamino)pyrrolidine is a critical determinant of its pharmacological activity. myskinrecipes.com The molecule possesses a chiral center at the 3-position of the pyrrolidine (B122466) ring, leading to the existence of (R) and (S) enantiomers. A comprehensive understanding of how each enantiomer interacts with biological targets is paramount for developing drugs with improved efficacy and reduced side effects. myskinrecipes.com

Future research must focus on generating detailed enantiomer-specific data to build a robust Structure-Activity Relationship (SAR) profile. This involves the separate synthesis and biological evaluation of the (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine and (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine enantiomers. chemimpex.commdpi.com SAR studies on related chiral pyrrolidine derivatives have demonstrated that stereoisomers can exhibit significantly different biological profiles due to their differential binding to enantioselective proteins. nih.gov For instance, in other chiral pyrrolidine systems, the spatial orientation of substituents has been shown to be crucial for potency and selectivity against specific biological targets. nih.gov

A detailed SAR analysis would involve:

Receptor Binding Assays: Quantifying the binding affinity of each enantiomer to a panel of relevant receptors, particularly those in the central nervous system.

Functional Assays: Assessing the functional activity (e.g., agonist, antagonist, modulator) of each enantiomer at these receptors.

In Silico Modeling: Utilizing computational models to simulate the binding interactions of each enantiomer with target proteins, providing insights into the molecular basis of their differential activity.

By systematically correlating the stereochemistry with biological activity, researchers can design more potent and selective drug candidates based on the this compound scaffold.

In Vivo Validation of Predicted Toxicological Profiles

While in vitro studies provide valuable preliminary data, the in vivo validation of the toxicological profile of this compound and its derivatives is a critical step toward any potential clinical application. The pyrrolidine motif, while common in FDA-approved drugs, can sometimes be associated with potential liabilities such as bioactivation to reactive metabolites like iminium ions, which could have genotoxic effects. pharmablock.com

Future research should include comprehensive in vivo toxicity studies in animal models. These studies would aim to:

Determine Acute Toxicity: Establishing the dose at which the compound produces adverse effects after a single administration. researchgate.net

Evaluate Sub-chronic and Chronic Toxicity: Assessing the potential for toxicity after repeated administration over extended periods.

Investigate Genotoxicity and Mutagenicity: Determining if the compound or its metabolites can cause damage to genetic material. pharmablock.com

Assess Organ-Specific Toxicity: Identifying any specific organs that may be susceptible to the toxic effects of the compound.

For example, studies on other N-substituted pyrrolidine-2,5-dione derivatives have shown them to be safe up to high doses in acute toxicity tests in mice. researchgate.net Similar rigorous in vivo evaluation is necessary for this compound to establish a preliminary safety profile and guide further drug development.

Optimization of Synthetic Scalability and Enantiomeric Excess

The translation of a promising drug candidate from the laboratory to clinical use requires a synthetic route that is not only efficient but also scalable and cost-effective. While the synthesis of this compound has been described as relatively straightforward, future research must focus on optimizing this process for large-scale production while maintaining high enantiomeric purity. mdpi.com

Key areas for optimization include:

Process Optimization: A known synthesis method involves the reduction of N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]acetamide with lithium aluminum hydride in tetrahydrofuran (B95107). acs.org Future work could explore alternative, safer, and more environmentally friendly reducing agents and solvent systems. The development of continuous flow protocols could also offer a more rapid, cost-efficient, and scalable method for producing chiral pyrrolidines. rsc.org

Enhancement of Enantiomeric Excess: Achieving high enantiomeric excess (ee) is crucial, as the presence of an unwanted enantiomer can lead to off-target effects or reduced efficacy. Research into asymmetric synthesis methods, such as the use of chiral catalysts or biocatalytic approaches with enzymes like transaminases, could lead to higher enantiopurity. nih.gov Biocatalytic methods, in particular, are gaining traction for their high selectivity and sustainability. researchgate.net The enantiomeric purity of chiral reagents used in the synthesis directly impacts the final product's purity, making the quality of starting materials a critical factor. bldpharm.com

Successful optimization of the synthesis will be essential for the economic feasibility of producing this compound-based pharmaceuticals.

Exploration of Novel Therapeutic Indications

The primary application of this compound has been as a building block for drugs targeting neurological disorders. chemimpex.com However, the versatile pyrrolidine scaffold is present in a wide range of biologically active compounds, suggesting that this particular derivative may have therapeutic potential beyond the central nervous system. nih.govnih.gov

Future research should explore a broader range of therapeutic indications, including:

Anti-inflammatory and Analgesic Activity: Pyrrolidine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. rsc.org

Anticancer Activity: The pyrrolidine ring is a feature of several anticancer agents, and novel derivatives could be screened for their efficacy against various cancer cell lines. mdpi.com

Antiviral Activity: Pyrrolidine derivatives have shown promise as antiviral agents, including as inhibitors of neuraminidase in influenza viruses. mdpi.comnih.gov Given the constant need for new antiviral drugs, this is a promising area of investigation.

Antidiabetic Activity: Certain pyrrolidine derivatives have been explored as potential treatments for diabetes. nih.gov

This expanded screening could uncover novel therapeutic applications for this compound and its analogs, significantly increasing its value in drug discovery.

Integration into Advanced Drug Delivery Systems

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems can improve the pharmacokinetic profile, enhance bioavailability, and reduce off-target side effects. The favorable properties of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine, such as good solubility and stability, make it a good candidate for formulation development. chemimpex.com

Future research in this area should focus on:

Nanoparticle-based Delivery: Encapsulating this compound or its derivatives into nanoparticles could improve their delivery to specific tissues, such as tumors or inflamed areas. The chirality of the delivery system itself can also be engineered to enhance cellular uptake and stability. nih.govmit.edu

Liposomal Formulations: Liposomes can be used to encapsulate drugs, altering their biodistribution and therapeutic index. echemi.com Research into liposomal formulations of this compound could improve its delivery and reduce potential toxicity.

Chiral Nanosystems: The development of chiral nanocarriers could offer enhanced therapeutic efficacy through improved in vivo stability and selective interactions with biological molecules. nih.gov

By integrating this compound into these advanced delivery systems, it may be possible to unlock its full therapeutic potential and overcome some of the challenges associated with traditional drug administration.

常见问题

Basic: What synthetic routes are recommended for 1-Benzyl-3-(ethylamino)pyrrolidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, in analogous pyrrolidine derivatives, EDC·HCl and HOBT are used as coupling agents in DMF with triethylamine to facilitate amide bond formation . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Temperature control : Reflux conditions (~80°C) enhance yield for steps requiring activation energy.

- Purification : Recrystallization with ethanol or ethyl acetate ensures high purity (>98%) .

Basic: Which spectroscopic and analytical techniques are suitable for characterizing this compound?

Key methods include:

- Mass spectrometry (MS) : Exact mass analysis (e.g., 276.1838 Da for related compounds) confirms molecular formula and fragmentation patterns .

- Vibrational spectroscopy : IR and Raman spectroscopy identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹) and correlate with DFT-calculated vibrational modes .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for benzyl and ethylamino groups .

Advanced: How can computational methods like DFT enhance understanding of its molecular properties?

Density Functional Theory (DFT) calculations provide insights into:

- Electronic structure : HOMO-LUMO analysis predicts reactivity (e.g., nucleophilic attack at the pyrrolidine nitrogen) .

- Intramolecular interactions : NBO analysis reveals stabilization via hyperconjugation (e.g., between the ethylamino group and the pyrrolidine ring) .

- Spectroscopic validation : Calculated IR/Raman spectra match experimental data to confirm molecular geometry .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in biological activity (e.g., receptor binding vs. toxicity) require:

- Dose-response validation : Reproduce experiments using standardized protocols (e.g., rotarod tests for neurotoxicity) .

- Structural analogs : Compare with derivatives like 1-Benzyl-3-(methylamino)pyrrolidine to isolate substituent effects .

- In vivo vs. in vitro correlation : Address interspecies variability (e.g., primate vs. rodent models) in metabolic pathways .

Advanced: What strategies are used to study the metabolic stability of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Track metabolites with exact mass tolerances ≤0.05 Da (e.g., 331.1242 Da for sulfonated derivatives) .

- Isotopic labeling : Use deuterated ethyl groups to trace metabolic cleavage sites.

- Enzymatic assays : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways .

Advanced: How is the stereochemical configuration of this compound analyzed?

- X-ray crystallography : Resolve absolute configuration, as demonstrated for (3S,4S)-1-Benzylpyrrolidine-3,4-diol (R-factor = 0.032) .

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers.

- Optical rotation : Compare experimental [α]D values with literature data for stereoisomers .

Advanced: How do structural modifications impact its physicochemical properties?

- Substituent effects : Introducing electron-withdrawing groups (e.g., sulfonyl) increases polarity, altering solubility and logP .

- Thermal stability : Differential Scanning Calorimetry (DSC) measures melting points (e.g., 95°C for benzyl-pyrrolidindiol analogs) .

- Salt formation : Dihydrochloride salts improve crystallinity and bioavailability, as seen in related amino-pyrrolidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。